molecular formula C12H21NO3 B153180 Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 240401-27-8

Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B153180
M. Wt: 227.3 g/mol
InChI Key: YVHPBSHIEPPQDC-UHFFFAOYSA-N
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Description

The compound "tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate" is a spirocyclic compound, which is a class of organic compounds characterized by their unique structures that include two or more rings that share a single atom. The spirocyclic structure is known for its rigidity and can be used to mimic the three-dimensional structure of biologically active molecules, making them of interest in drug discovery and development.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been described in the literature. For instance, an efficient synthesis route for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been developed, which provides a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems . Similarly, the synthesis of 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid has been reported, showcasing the potential for creating constrained peptidomimetics .

Molecular Structure Analysis

Spirocyclic compounds often exhibit interesting molecular structures due to their rigid frameworks. For example, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate shows mirror symmetry with a hexahydropyrimidine ring adopting a chair conformation . The conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in related spirocyclic stereoisomers has been conducted, providing insights into the structural characteristics of these compounds .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions due to their functional groups and reactive centers. For example, tert-butyl hydroperoxide and tetrabutylammonium iodide-promoted free radical cyclization has been used to generate azaspirocyclohexadienones from α-imino-N-arylamides and α-azido-N-arylamides . Additionally, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal has been explored, leading to the formation of isomeric condensation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The crystal structures of spirocyclic enantiomers have been determined by X-ray diffraction, revealing the stabilization of the structures by C-H...O hydrogen bonds . NMR spectroscopy has been applied to assign the absolute configuration of related spirocyclic compounds, which is crucial for understanding their stereochemistry and potential biological activity . The oxidative cascade reaction through alkenyl peroxide radical intermediates has been used to access azaspiro[4.5]trienones, demonstrating the reactivity of these compounds under acidic conditions .

Scientific Research Applications

Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor

This study provides insights into the decomposition of air toxics like methyl tert-butyl ether (MTBE) using radio frequency (RF) plasma reactors. It introduces the application of RF plasma reactors in decomposing and converting MTBE into less harmful substances, demonstrating the feasibility of this method for environmental remediation. The research focuses on the decomposition efficiency and the conversion of MTBE into compounds like CH4, C2H4, C2H2, iso-butane, and iso-butene, highlighting the potential of plasma technology in treating MTBE pollution (Hsieh et al., 2011).

Environmental Behavior and Fate

Review of the Environmental Behavior and Fate of Methyl Tert-Butyl Ether

This review addresses the environmental behavior and fate of MTBE, focusing on its solubility in water, weak sorption to subsurface solids, resistance to biodegradation in groundwater, and atmospheric half-life. It discusses MTBE's mobility and persistence in the environment, offering a comprehensive understanding of its distribution and potential impact on water quality (Squillace et al., 1997).

Applications in Bioseparation and Purification

Three-phase Partitioning as an Elegant and Versatile Platform Applied to Nonchromatographic Bioseparation Processes

This review highlights the use of three-phase partitioning (TPP) as an innovative method for the separation and purification of bioactive molecules. The study explains TPP's mechanisms, its application in processing proteins, enzymes, plant oils, polysaccharides, and other small molecule organic compounds, demonstrating TPP's versatility and efficiency as a bioseparation technology (Yan et al., 2018).

Adsorption for Environmental Remediation

Adsorption Studies of Methyl Tert-Butyl Ether from Environment

This review compiles various studies on the adsorption of MTBE, a common water pollutant, using different adsorbents like activated carbon, minerals, resins, and composites. It provides a critical assessment of the adsorption capabilities and affinities of these materials towards MTBE, offering insights into potential strategies for MTBE removal from water sources (Vakili et al., 2017).

properties

IUPAC Name

tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-6-4-12(5-7-13)8-15-9-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHPBSHIEPPQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620724
Record name tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate

CAS RN

240401-27-8
Record name 1,1-Dimethylethyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240401-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Boc-2-oxa-7-azaspiro[3.5]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A solution of 1,1-dimethylethyl 4-hydroxymethyl-4-methanesulfonyloxymethyl-1-piperidinecarboxylate (Description 68, 3 g, 9.3 mmol) in tetrahydrofuran (200 mL) was added dropwise to a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.2 g, 55.8 mmol) in tetrahydrofuran (50 mL) and the mixture was stirred at room temperature for 72 hours. Water (5 mL) was added and the mixture was extracted with ethyl acetate (3×400 mL). The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with isohexane/EtOAc (80:20 increasing to 50:50), to give the title compound (1.5 g, 71%). m/z (ES+) 228 (M+1).
Name
1,1-dimethylethyl 4-hydroxymethyl-4-methanesulfonyloxymethyl-1-piperidinecarboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
71%

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